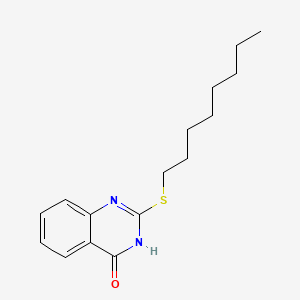![molecular formula C17H14BrN3O2 B13380800 N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B13380800.png)
N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which is often associated with enhanced biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Condensation: The brominated indole is then condensed with 4-aminophenylacetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5-bromoindole: A brominated indole derivative with similar chemical properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups, which may confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C17H14BrN3O2 |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-[4-[(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-9-7-13-15(8-14(9)18)21-17(23)16(13)20-12-5-3-11(4-6-12)19-10(2)22/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
Clave InChI |
JUJWGPUOMJPSLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B13380721.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B13380737.png)
![4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380747.png)
![4-[3-{2-hydroxy-5-nitrophenyl}-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380750.png)
![2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13380756.png)

![1-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13380771.png)
![ethyl 2-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13380777.png)
![2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13380785.png)

![(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380807.png)
![6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B13380821.png)
![5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13380822.png)
![3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13380835.png)
